Meso-tetraphenylporphyrin-pt(ii)
Description
Significance of Metalloporphyrins in Fundamental and Applied Chemistry
Metalloporphyrins, which feature a central metal ion coordinated to a porphyrin ligand, are ubiquitous in nature and play crucial roles in biological processes. utrgv.edu Hemoglobin, chlorophyll, and vitamin B12 are prime examples of naturally occurring metalloporphyrins, highlighting their importance in oxygen transport, photosynthesis, and enzymatic reactions. utrgv.edu The synthetic counterparts of these natural wonders have garnered immense attention from chemists due to their unique electronic structures, remarkable stability, and tunable properties. utrgv.edutu.ac.th
The versatility of metalloporphyrins stems from the ability to modify both the porphyrin macrocycle and the central metal ion. These modifications allow for the fine-tuning of their electronic, optical, and catalytic properties, making them invaluable in a wide array of applications. tu.ac.th They are extensively studied as catalysts in various organic transformations, as sensitizers in photodynamic therapy (PDT) for cancer treatment, and as active components in sensors and advanced materials. tu.ac.thmdpi.comnih.gov
Overview of Platinum(II) Porphyrin Chemistry
The incorporation of a platinum(II) ion into the porphyrin core introduces a heavy atom effect, which significantly influences the photophysical properties of the resulting complex. This effect promotes intersystem crossing from the singlet excited state to the triplet excited state, leading to strong phosphorescence. nih.gov This characteristic room-temperature phosphorescence is a hallmark of platinum(II) porphyrins and is central to many of their applications.
The chemistry of platinum(II) porphyrins is rich and varied, with research focusing on the synthesis of novel derivatives with tailored properties. By modifying the peripheral substituents on the porphyrin ring, researchers can modulate the electronic and steric properties of the complex, thereby influencing its absorption and emission spectra, excited-state lifetimes, and reactivity. rsc.org
Rationale for Dedicated Research on Meso-tetraphenylporphyrin-Pt(II) Systems
Meso-tetraphenylporphyrin (TPP) serves as a foundational scaffold in the study of synthetic porphyrins. Its symmetrical structure and relative ease of synthesis make it an ideal platform for systematic investigations. tandfonline.com The introduction of a platinum(II) ion into the TPP core to form Pt(II)TPP combines the inherent properties of the TPP ligand with the unique photophysical characteristics imparted by the platinum center.
The dedicated research on Pt(II)TPP systems is driven by several key factors:
Fundamental Understanding: Studying Pt(II)TPP provides fundamental insights into the structure-property relationships of metalloporphyrins. By systematically modifying the phenyl rings at the meso positions, researchers can probe the effects of electronic and steric factors on the photophysical and electrochemical properties of the complex. mdpi.comnih.gov
Photophysical Properties: The strong room-temperature phosphorescence and long-lived triplet excited state of Pt(II)TPP make it an excellent candidate for applications that rely on these properties, such as oxygen sensing and photodynamic therapy. nih.govnih.gov
Technological Applications: The unique characteristics of Pt(II)TPP have led to its exploration in a range of advanced technologies, including organic light-emitting diodes (OLEDs), photocatalysis, and electrocatalysis. frontierspecialtychemicals.comelsevierpure.com The stability and tunable properties of Pt(II)TPP derivatives make them promising materials for these applications.
The following sections will provide a more detailed exploration of the synthesis, properties, and applications of this remarkable compound.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C44H28N4Pt |
|---|---|
Molecular Weight |
807.8 g/mol |
IUPAC Name |
platinum(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
VWXIQZRMNABSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pt+2] |
Origin of Product |
United States |
Synthesis and Characterization of Meso Tetraphenylporphyrin Pt Ii
Established Synthetic Routes
The synthesis of Pt(II)TPP typically involves a two-step process. First, the free-base meso-tetraphenylporphyrin (H₂TPP) is synthesized, followed by the insertion of the platinum(II) ion.
The most common method for synthesizing H₂TPP is the Lindsey synthesis . This procedure involves the acid-catalyzed condensation of pyrrole (B145914) with benzaldehyde (B42025) in a suitable solvent, followed by oxidation of the resulting porphyrinogen (B1241876) to the stable porphyrin. While traditional methods often used refluxing in propionic acid, greener alternatives utilizing microwave-assisted synthesis have been developed to improve efficiency and reduce waste. tandfonline.com
Once the H₂TPP ligand is obtained and purified, the platinum(II) ion is inserted into the porphyrin core. A common method involves reacting H₂TPP with a platinum(II) salt, such as platinum(II) chloride or platinum(II) acetylacetonate, in a high-boiling solvent like benzonitrile. The reaction mixture is heated to facilitate the metallation process, yielding the vibrant purple Pt(II)TPP complex.
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the synthesized Pt(II)TPP.
UV-Vis Spectroscopy: This is a fundamental technique for characterizing porphyrins. Pt(II)TPP exhibits a characteristic absorption spectrum with an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region. The positions and relative intensities of these bands are indicative of the metallated porphyrin structure. For instance, fluorinated Pt(II)-porphyrins exhibit an intense Soret band in the range of 392–402 nm and two Q bands between 508–510 nm and 538–541 nm. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of Pt(II)TPP. The high symmetry of the molecule results in a relatively simple spectrum. The signals for the β-pyrrolic protons, and the ortho-, meta-, and para-protons of the phenyl rings appear at characteristic chemical shifts.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The disappearance of the N-H stretch from the free-base porphyrin spectrum is a key indicator of successful metallation.
The following table summarizes typical characterization data for Meso-tetraphenylporphyrin-Pt(II).
| Technique | Observed Characteristics | Reference |
| UV-Vis Spectroscopy | Soret Band: ~402 nm; Q-Bands: ~510 nm, ~539 nm | rsc.org |
| ¹H NMR Spectroscopy | Characteristic signals for β-pyrrolic and phenyl protons | acs.org |
| Mass Spectrometry | Molecular Ion Peak corresponding to C₄₄H₂₈N₄Pt | nih.gov |
| IR Spectroscopy | Absence of N-H stretching vibration | tu.ac.th |
Advanced Spectroscopic and Electrochemical Characterization in the Context of Meso Tetraphenylporphyrin Pt Ii Research
Electronic Absorption and Emission Spectroscopy Investigations
The electronic absorption spectrum of PtTPP is characteristic of metalloporphyrins, dominated by two main features: the Soret (or B) band and the Q-bands. utrgv.edulasalle.edu These arise from π-π* transitions within the porphyrin macrocycle. lasalle.edutu.ac.th
The Soret band is an intense absorption typically found in the near-UV region, corresponding to the transition from the ground state (S₀) to the second excited singlet state (S₂). lasalle.eduresearchgate.net For PtTPP, this band is observed around 403 nm. The Q-bands, which correspond to the transition from the ground state to the first excited singlet state (S₁), are weaker and appear at longer wavelengths in the visible region. lasalle.eduresearchgate.net In PtTPP, these are typically found around 510 nm and 538 nm. The insertion of the platinum ion into the free-base tetraphenylporphyrin (B126558) (H₂TPP) macrocycle leads to a simplification of the Q-band spectrum, a consequence of the increased molecular symmetry from D₂h in the free base to D₄h in the metalloporphyrin. utrgv.edukaust.edu.sa Specifically, the four Q-bands of the free-base porphyrin coalesce into two in the metallated complex.
Peripheral substitution on the phenyl rings of PtTPP can shift the absorption and emission spectra. nih.gov Electron-rich aryl groups, for instance, cause red shifts in both absorption and emission. nih.gov
PtTPP is known for its strong phosphorescence at room temperature, a characteristic feature of heavy metal porphyrins. This emission originates from the triplet excited state (T₁) and is a result of efficient intersystem crossing from the singlet excited state (S₁), facilitated by the heavy platinum atom. The phosphorescence emission for PtTPP typically occurs around 650 nm. The lifetime of the excited singlet state for platinum tetraphenylporphyrin has been calculated to be shorter than 0.7 picoseconds. nih.gov The radiative rate constants are on the order of 10³ sec⁻¹, while nonradiative rate constants are on the order of 10⁴ sec⁻¹. nih.gov
Below is an interactive data table summarizing the typical electronic absorption and emission data for Meso-tetraphenylporphyrin-Pt(II).
| Parameter | Wavelength (nm) | Transition | Reference |
| Soret Band (Absorption) | ~403 | S₀ → S₂ | |
| Q-Band (Absorption) | ~510 | S₀ → S₁ | |
| Q-Band (Absorption) | ~538 | S₀ → S₁ | |
| Phosphorescence (Emission) | ~650 | T₁ → S₀ |
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Structural Elucidation
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the structural framework of Meso-tetraphenylporphyrin-Pt(II). By analyzing the vibrational modes, one can confirm the presence of specific functional groups and deduce details about the molecular symmetry. kaust.edu.saresearchgate.net
The IR spectrum of PtTPP shows characteristic bands corresponding to the vibrations of the porphyrin macrocycle and the peripheral phenyl groups. researchgate.net The introduction of the platinum atom into the porphyrin core leads to noticeable changes compared to the free-base H₂TPP. researchgate.net A key difference is the disappearance of the N-H stretching vibration, which is present in the free-base porphyrin around 3370 cm⁻¹. researchgate.net This confirms the coordination of the platinum ion to the four nitrogen atoms of the pyrrole (B145914) rings.
Furthermore, the increased symmetry of the PtTPP molecule (from C₂v for H₂TPP to D₂d or D₄h) results in a reduction in the number of IR-active bands and changes in their relative intensities in the 500–1700 cm⁻¹ region. researchgate.net The vibrational modes in the IR spectrum are complex and often involve coupled vibrations of different parts of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are frequently employed to assign the observed experimental bands to specific vibrational modes. kaust.edu.saresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Meso-tetraphenylporphyrin-Pt(II) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms. tu.ac.th
In the ¹H NMR spectrum of the free-base H₂TPP, the signals for the β-pyrrolic protons appear at a downfield chemical shift (around 8.8 ppm), while the N-H protons are found at a very high field (upfield, around -2.9 ppm). ulisboa.pt This is a direct consequence of the aromatic ring current of the porphyrin macrocycle. ulisboa.pt The protons on the inside of the ring (N-H) are strongly shielded, while those on the outside (β-pyrrolic) are deshielded. The phenyl protons typically appear in the aromatic region between 7.7 and 8.2 ppm. rsc.org
Upon insertion of the diamagnetic Pt(II) ion, the N-H proton signals disappear, confirming the metalation. The symmetry of the molecule increases, which can lead to a simplification of the spectrum. The chemical shifts of the porphyrin and phenyl protons are also influenced by the central metal ion.
¹³C NMR spectroscopy provides complementary information. rsc.orgresearchgate.net The carbon signals of the porphyrin core and the phenyl rings can be assigned, further confirming the molecular structure. rsc.org For instance, in the free-base H₂TPP, the meso-carbon (Cmeso) appears around 120.18 ppm, and the β-pyrrole carbons (Cβ) are observed around 131.5 ppm. rsc.org The introduction of the platinum ion does not significantly alter the ¹³C chemical shifts compared to other metal complexes like those of zinc(II) or cadmium(II). rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of Meso-tetraphenylporphyrin-Pt(II). tu.ac.th Various ionization techniques can be employed, with electrospray ionization (ESI) being a common method for porphyrin analysis. nih.gov
The mass spectrum of PtTPP will show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecular ion [M+H]⁺, depending on the ionization method used. nih.gov The isotopic pattern of this peak is characteristic of the presence of platinum, which has several naturally occurring isotopes. This isotopic signature provides definitive evidence for the incorporation of the platinum atom into the porphyrin macrocycle. The molecular weight of Meso-tetraphenylporphyrin-Pt(II) is approximately 807.80 g/mol . porphyrin-laboratories.com
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. nih.gov This provides further structural information by revealing how the molecule breaks apart under energetic conditions. Common fragmentation pathways for metalloporphyrins can include the loss of peripheral substituents. nih.gov
X-ray Diffraction Analysis for Solid-State Molecular Structures
X-ray diffraction studies have shown that in PtTPP, the platinum(II) ion is coordinated to the four nitrogen atoms of the porphyrin core in a square planar geometry. nih.gov The porphyrin macrocycle itself is often nearly planar, although slight deviations can occur due to crystal packing forces. ias.ac.in The Pt-N bond distances are typically in the range of 2.000 to 2.017 Å. nih.gov
The phenyl groups at the meso positions are twisted out of the plane of the porphyrin macrocycle. The dihedral angles between the porphyrin mean plane and the phenyl rings can vary. nih.gov The crystal packing is influenced by intermolecular interactions, such as π-π stacking and C-H···π interactions, which can lead to the formation of supramolecular architectures. nih.gov
Time-Resolved Spectroscopic Probes of Dynamic Processes
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy is a powerful technique used to investigate the ultrafast dynamic processes that occur in Meso-tetraphenylporphyrin-Pt(II) following photoexcitation. nih.govacs.orgnd.edu This method allows for the direct observation of the formation and decay of short-lived excited states on a femtosecond to picosecond timescale. nih.gov
Upon excitation with a short laser pulse, typically into the Soret or Q-bands, the molecule is promoted to an excited singlet state (S₁ or S₂). nih.gov Due to the presence of the heavy platinum atom, intersystem crossing to the triplet manifold (T₁) is extremely rapid. nih.gov Femtosecond transient absorption experiments can monitor the decay of the singlet excited state absorption and the concomitant rise of the triplet excited state absorption. nih.govresearchgate.net
These studies have provided detailed insights into the rates of internal conversion (e.g., S₂ → S₁) and intersystem crossing (S₁ → T₁). nih.gov The kinetics of these processes are crucial for understanding the high phosphorescence quantum yields observed for PtTPP and its suitability for applications that rely on the generation of triplet excited states, such as photodynamic therapy and oxygen sensing. For instance, studies on related copper(II) porphyrins have shown that crossing to the triplet state can occur on the order of 140 femtoseconds. researchgate.net
Time-Resolved Phosphorescence Measurements
Time-resolved phosphorescence spectroscopy is a critical tool for elucidating the excited-state properties of Meso-tetraphenylporphyrin-Pt(II) (PtTPP), particularly the dynamics of its triplet state. Due to the presence of the heavy platinum atom, spin-orbit coupling is significantly enhanced, which promotes efficient intersystem crossing from the singlet excited state to the triplet state. This results in strong phosphorescence, making Pt(II) porphyrins valuable as triplet sensitizers.
Studies on platinum and palladium porphyrins with various meso-substituents have shown that these complexes are characterized by high quantum yields for triplet sensitizers compared to their free-base counterparts. researchgate.net The triplet excited state lifetimes are a key parameter in determining the efficiency of processes like singlet oxygen generation. researchgate.netnih.gov For instance, related platinum porphyrins, such as those with triphenylamine (B166846) substituents at the meso-position, have been shown to achieve singlet oxygen quantum yields approaching unity, highlighting the efficiency of the triplet state in energy transfer processes. researchgate.net
The phosphorescence of Pt(II)TPP and its derivatives often occurs in the near-infrared (NIR) region. For example, Pt(II) meso-Tetra(4-fluorophenyl)tetrabenzoporphyrin, a structurally related compound, exhibits highly efficient room-temperature NIR phosphorescence with a peak emission at 733 nm and peak absorptions at 430 nm and 614 nm. frontierspecialtychemicals.com This characteristic is exploited in applications like optical oxygen sensing, where the phosphorescence is quenched by molecular oxygen, allowing for quantitative measurement of oxygen concentration. frontierspecialtychemicals.com The long triplet lifetimes of these compounds are crucial for such sensing applications. nih.gov
Time-Resolved Terahertz Spectroscopy for Charge Carrier Dynamics
Time-Resolved Terahertz Spectroscopy (TRTS) is a powerful, non-contact optical technique used to investigate the photo-excited charge carrier dynamics in materials on ultrafast timescales. aps.orgoregonstate.edu The method involves exciting a sample with a femtosecond optical pump pulse, which generates charge carriers (electrons and holes), and then probing the resulting change in the material's complex conductivity with a synchronized, sub-picosecond terahertz (THz) pulse. aps.orgharvard.edu By measuring the electric field of the transmitted or reflected THz pulse in the time domain, one can extract crucial information about the population, mobility, and relaxation pathways of these photogenerated carriers. harvard.edu
The THz frequency range (roughly 0.1-10 THz) is particularly sensitive to the response of free and quasi-free charge carriers. harvard.eduosti.gov Therefore, TRTS experiments can directly probe the photoconductivity of a material. Analysis of the transient THz conductivity, often using models like the Drude-Smith model, can reveal parameters such as the carrier scattering time and the degree of carrier localization. researchgate.net This makes TRTS uniquely suited for studying charge transport in semiconductors, nanostructured materials, and complex correlated-electron systems. aps.orgosti.gov
While TRTS has been extensively applied to study photocarrier dynamics in a wide range of materials, including bulk and nanostructured semiconductors aps.org, transition metal dichalcogenides oregonstate.edu, and chalcogenide glasses researchgate.net, specific research applying this technique to Meso-tetraphenylporphyrin-Pt(II) is not prominently featured in the surveyed literature. However, given the known photoconductive properties of porphyrin assemblies researchgate.net, TRTS represents a highly promising avenue for future research. Such a study on Pt(II)TPP films or nanostructures could provide unprecedented insight into the intrinsic mechanisms of charge generation, the mobility of charge carriers within the porphyrin framework, and the ultrafast trapping and recombination processes that govern its performance in optoelectronic applications.
Electrochemical Characterization through Voltammetric Techniques
Voltammetric techniques, particularly cyclic voltammetry (CV), are fundamental in characterizing the redox behavior of Meso-tetraphenylporphyrin-Pt(II) and its derivatives. These methods provide critical data on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the stability of the resulting redox species.
Electrochemical studies of a series of platinum(II) porphyrins, including tetraarylporphyrins like Pt(II)TPP, have shown that these complexes typically undergo multiple, well-defined electron transfer reactions. nih.gov In nonaqueous media, Pt(II)TPP undergoes two reversible one-electron reductions. nih.gov These reduction processes occur at the conjugated π-system of the porphyrin macrocycle, leading to the formation of a stable π-anion radical (Pt(II)TPP•⁻) and subsequently a dianion (Pt(II)TPP²⁻). nih.gov
The oxidation side is similarly characterized by sequential electron removal. The first oxidation is also a reversible, one-electron process centered on the macrocycle, yielding a stable π-cation radical (Pt(II)TPP•⁺). nih.gov Subsequent oxidations can be more complex. For some tetraarylporphyrins, particularly those with electron-withdrawing substituents, the second oxidation can involve an internal electron transfer, resulting in a Pt(IV) species with an unoxidized porphyrin ring. nih.gov
The redox potentials are sensitive to the substituents on the porphyrin macrocycle. Electron-withdrawing groups, such as trifluoromethyl groups at the β-pyrrole positions, make the porphyrin more electron-deficient, causing a positive (anodic) shift in the redox potentials and making the ring harder to oxidize and easier to reduce. nih.govacs.org Conversely, electron-donating groups have the opposite effect. nih.govresearchgate.net This tunability is crucial for designing porphyrins for specific applications in photocatalysis and materials science. nih.gov Compared to the free-base H₂TPP, the insertion of Pt(II) generally results in harder oxidation and reduction processes, leading to a larger electrochemical HOMO-LUMO gap. researchgate.net
The following table summarizes representative electrochemical data for tetraphenylporphyrin and related compounds, illustrating the effect of metallation and substitution.
| Compound | Process | E₁/₂ (V vs. SCE) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| H₂TPP | First Oxidation | +1.06 | PhCN / 0.1 M TBAPF₆ | researchgate.net |
| H₂TPP | First Reduction | -1.21 | Dichloromethane | researchgate.net |
| (TPP)Pt(II) | First Oxidation | +1.09 | CH₂Cl₂ / 0.1 M TBAP | nih.gov |
| (TPP)Pt(II) | Second Oxidation | +1.46 | CH₂Cl₂ / 0.1 M TBAP | nih.gov |
| (TPP)Pt(II) | First Reduction | -1.23 | CH₂Cl₂ / 0.1 M TBAP | nih.gov |
| (TPP)Pt(II) | Second Reduction | -1.62 | CH₂Cl₂ / 0.1 M TBAP | nih.gov |
| ZnTPP | First Oxidation | +0.77 | Dichloromethane / 0.1 M TBAPF₆ | researchgate.net |
| ZnTPP | First Reduction | -1.33 | Dichloromethane / 0.1 M TBAPF₆ | researchgate.net |
Fundamental Photophysical Processes and Excited State Dynamics of Meso Tetraphenylporphyrin Pt Ii
Electronic Excitation and Deactivation Pathways (Soret and Q-bands)
The electronic absorption spectrum of meso-tetraphenylporphyrin-Pt(II) (PtTPP) is characterized by two main features, typical of porphyrins: the intense Soret band (or B band) and the weaker Q bands. The Soret band, appearing in the near-UV region around 400-450 nm, corresponds to a strongly allowed transition to the second excited singlet state (S0 → S2). lasalle.edu The Q bands are found in the visible region (approximately 500-600 nm) and represent a weakly allowed transition to the first excited singlet state (S0 → S1). lasalle.edu These absorption features arise from π-π* transitions within the porphyrin macrocycle's conjugated system. lasalle.edu
Upon photoexcitation into either the Soret or Q band, the molecule is promoted to an electronic excited state. Excitation to the S2 state is followed by rapid internal conversion to the S1 state. lasalle.edu From the S1 state, the molecule can deactivate through several pathways:
Fluorescence: Radiative decay back to the ground state (S1 → S0), which is generally inefficient for Pt(II) porphyrins.
Internal Conversion: A non-radiative decay from S1 to S0.
Intersystem Crossing: A non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1). This is the dominant deactivation pathway for PtTPP due to the heavy-atom effect of the platinum center.
The transient absorption spectrum of PtTPP following excitation shows a difference spectrum assigned to the lowest triplet state, 3T (π, π*), which persists for longer than 10 nanoseconds. wustl.edu
Table 1: Characteristic Absorption Bands of Pt(II) Porphyrins
| Compound | Band | Wavelength (nm) | Transition |
|---|---|---|---|
| Pt(II)TPP | Soret (B) | ~400-450 | S0 → S2 |
Data compiled from multiple spectroscopic studies. lasalle.edu
Intersystem Crossing Efficiency and Triplet State Formation
A defining characteristic of meso-tetraphenylporphyrin-Pt(II) is its exceptionally high efficiency in undergoing intersystem crossing (ISC). The presence of the heavy platinum(II) ion significantly enhances spin-orbit coupling. researchgate.netresearchgate.net This coupling facilitates the otherwise spin-forbidden transition from the lowest singlet excited state (S1) to the lowest triplet excited state (T1).
This process is highly efficient, meaning that upon photoexcitation, the majority of the S1 population is rapidly converted to the T1 state. The rate of intersystem crossing in Pt(II) porphyrins is greatly accelerated compared to their free-base or lighter metal analogues. acs.org The quantum yield of triplet formation (ΦT) approaches unity, making PtTPP an excellent triplet photosensitizer. The triplet state formed is a π-π* state, and its transient absorption spectrum is well-characterized. wustl.edu The lifetime of this triplet state is notably long, often persisting for microseconds, although this can be quenched by various processes. wustl.edunih.gov
The probability of the spin-forbidden S0 → T1 absorption transition can also be increased due to the internal heavy atom effect, and these transitions have been observed in the near-IR absorption spectra of Pt(II) complexes. researchgate.net
Singlet Oxygen Generation Quantum Yields and Mechanisms
The long-lived and efficiently formed triplet state of PtTPP makes it an effective photosensitizer for the generation of singlet oxygen (1O2). The primary mechanism for this process is a Type II photosensitization reaction, which involves a triplet-triplet annihilation energy transfer.
The mechanism proceeds as follows:
Excitation and ISC: The PtTPP molecule absorbs a photon and, via highly efficient intersystem crossing, populates the lowest triplet state (3PtTPP*).
Energy Transfer: The excited triplet sensitizer (B1316253) collides with ground-state molecular oxygen (3O2), which is naturally a triplet state.
Singlet Oxygen Formation: Through a spin-allowed energy transfer process, the PtTPP returns to its ground state (1PtTPP) while the molecular oxygen is promoted to its highly reactive, electronically excited singlet state (1O2).
The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process. For porphyrins, ΦΔ is strongly dependent on the triplet state quantum yield and lifetime. While free-base porphyrins can have ΦΔ values around 0.60, the heavy atom effect in metalloporphyrins can influence this value. ias.ac.in In some cases, increasing the atomic weight of the central metal can lower the 1O2 quantum yield. ias.ac.in For instance, one study reported a singlet oxygen quantum yield for a PtHPDME complex of 0.24, which was lower than its free-base, Zn(II), and Pd(II) counterparts. ias.ac.in However, the high triplet quantum yield of PtTPP generally leads to efficient singlet oxygen production.
Excited State Charge Transfer Dynamics and Electronic Communication
In certain molecular architectures involving PtTPP, excited-state charge transfer (CT) can become a significant deactivation pathway. This is particularly evident in "push-pull" systems where the porphyrin is linked to electron-donating or electron-accepting moieties. nih.govacs.org
Systematic studies on some π-extended platinum(II) porphyrins fused with electron-accepting units have revealed that upon excitation, the singlet excited Pt porphyrin can undergo a transition to an intermediate charge transfer state before the triplet state is populated. nih.govacs.org This intermediate CT state can provide a plausible explanation for the quenching of phosphorescence observed in these systems. nih.govacs.org For example, in specific pentacenequinone-fused Pt(II) porphyrins, the lifetimes of these intermediate charge transfer states were found to be in the picosecond range (5.68 ps and 25.9 ps). nih.govacs.org
Even in simpler systems, interactions with certain electron acceptors can lead to the formation of ground-state charge-transfer complexes and excited-state complexes (exciplexes) upon photoexcitation. rsc.org The electronic communication between the porphyrin core and peripheral substituents is crucial. Thienyl groups at the meso position, for instance, exhibit strong electron donation towards the porphyrin core, leading to enhanced resonance and π-conjugation compared to phenyl groups. researchgate.net This improved electronic communication influences the excited-state properties. researchgate.net
Influence of Macrocycle Distortion and Peripheral Substituent Conformation on Photophysics
The planarity of the porphyrin macrocycle and the conformation of its peripheral substituents significantly impact the photophysical properties of PtTPP. Steric interactions, such as those introduced by bulky substituents at the β-pyrrole positions or meso-positions, can force the porphyrin ring into a non-planar, saddled, or ruffled conformation. nih.govresearchgate.net
Key findings on the effects of distortion include:
Spectral Shifts: Macrocycle distortion typically leads to a bathochromic (red) shift in both the Soret and Q absorption bands. acs.orgscispace.com
Altered Excited-State Properties: Both singlet and triplet state properties are dependent on the degree of non-planar distortion and the type of central metal. nih.govresearchgate.net Macrocycle distortion often affects singlet-state properties more significantly than triplet-state properties. nih.gov
Fluorescence Changes: As the macrocycle becomes more distorted, fluorescence spectra can lose their distinct two-peak structure and merge into a single broad band. scispace.com
Singlet Oxygen Yield: The singlet oxygen quantum yield is strongly dependent on the triplet state lifetime, which can be altered by macrocycle distortion. nih.gov
The orientation of the meso-phenyl groups also plays a role. Strong interaction between the π-system of the phenyls and the porphyrin π-system can alter the energy levels of the frontier molecular orbitals, which in turn explains shifts in the Q and B bands. acs.org Phenyl groups in the meso-positions are also crucial for increasing the solubility of the complex in various solvents. researchgate.net
Solvent-Mediated Effects on Excited State Evolution
The surrounding solvent environment can modulate the excited-state properties and deactivation pathways of PtTPP. These effects, known as solvatochromism, arise from the differential stabilization of the ground and excited states by the solvent.
Key solvent-mediated effects include:
Spectral Shifts: The polarity and hydrogen-bonding capability of the solvent can influence the position of the absorption and emission bands. For example, in N-confused tetraphenylporphyrin (B126558), a structural isomer of TPP, the Soret band maximum shifts from 436 nm in non-polar cyclohexane (B81311) to 444 nm in highly polar DMSO. acs.org
Excited State Deactivation: In non-polar and slightly polar solvents, the interaction between excited TPP and certain electron acceptors can lead to the formation of an emissive charge-transfer exciplex. rsc.org
Triplet State Structure: Solvents can influence the vibronic structuration of transitions involving triplet states, potentially through hydrogen bonding between the porphyrin and solvent molecules. researchgate.net
Charge Transfer: The solvent polarity can play a critical role in stabilizing charge-transfer states, potentially making charge separation a more favorable deactivation pathway in polar environments.
The choice of solvent is therefore a critical parameter in studies of PtTPP photophysics, as it can significantly alter the observed properties and the dynamics of excited-state evolution.
Correlation Between Substituent Electronic Nature and Photophysical Properties
The electronic nature of substituents on the meso-phenyl rings significantly tunes the photophysical and electrochemical properties of the PtTPP core. A distinction is made between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): The presence of groups with an electron-withdrawing resonance effect (like formyl or benzoyl) enhances the ease of reduction of the porphyrin, both in its ground and excited states. mdpi.comnih.govresearchgate.net This tuning of redox potentials is critical for applications in photoredox catalysis. mdpi.com
Electron-Donating Groups (EDGs): Thienyl substituents, acting as strong electron donors, enhance resonance and π-conjugation within the macrocycle. researchgate.net This leads to a bathochromic shift in the Soret and Q bands. researchgate.net
Singlet State Energy: The introduction of substituents on the meso-phenyl rings has been found to have a minimal effect on the estimated singlet excited-state energies. mdpi.comnih.govresearchgate.net
Redox Potentials: In contrast to the singlet energy, the redox potentials in both the ground and excited states are strongly dependent on the electronic nature of the substituents. mdpi.comnih.govresearchgate.net
Halogenation: Introducing halogen atoms (the heavy-atom effect) can be used to optimize triplet and singlet oxygen quantum yields. rsc.org
This correlation allows for the rational design of PtTPP derivatives with tailored properties for specific applications, such as enhancing photocatalytic efficiency or shifting absorption wavelengths.
Table 2: Effect of Substituent Type on Porphyrin Properties
| Substituent Type | Effect on Redox Potential | Effect on Absorption Spectra | Example Group |
|---|---|---|---|
| Electron-Withdrawing | Enhances ease of reduction | Minimal shift | -CHO, -NO2 |
This table summarizes general trends observed in substituted tetraphenylporphyrins. researchgate.netmdpi.comnih.govresearchgate.net
Photophysical Manifestations of Aggregation Phenomena
The aggregation of porphyrin molecules, including Meso-tetraphenylporphyrin-Pt(II) (PtTPP), is a significant phenomenon that occurs at high concentrations, in the solid state, or under specific solvent conditions. This self-assembly process leads to the formation of distinct supramolecular structures, primarily classified as H-aggregates and J-aggregates, each with unique photophysical signatures that differ markedly from the monomeric state. These changes are governed by exciton (B1674681) coupling between the transition dipole moments of the constituent porphyrin units.
Aggregation behavior is a critical factor in modulating the dynamics of molecular excited states and regulating photophysical properties. biophysics-reports.org The self-assembly of photosensitizer molecules into nanostructures or aggregates can significantly alter excited-state dynamics, which can either enhance or quench their photofunctionality. biophysics-reports.org
H-Aggregates and J-Aggregates
The type of aggregate formed is determined by the geometric arrangement of the porphyrin molecules.
H-aggregates , or face-to-face aggregates, are characterized by a parallel stacking of the porphyrin macrocycles. According to exciton theory, this arrangement results in a blue-shift (hypsochromic shift) of the primary absorption bands (Soret and Q-bands) compared to the monomer. psu.edunih.gov
J-aggregates , or edge-to-edge aggregates, involve a head-to-tail alignment of the porphyrin molecules. This geometry leads to a red-shift (bathochromic shift) in the absorption spectrum. psu.edunih.gov The J-band is often quite sharp due to a phenomenon known as exchange narrowing. mdpi.com
For instance, studies on the closely related meso-tetrakis(4-sulfonatophenyl)porphyrin (H₂TSPP⁴⁻) have demonstrated these principles clearly. At concentrations above 5 x 10⁻⁵ mol/L, the formation of J-aggregates is observed with a red-shifted B-band appearing at 489 nm. psu.edu At even higher concentrations (> 2.5 x 10⁻⁴ mol/L), H-aggregates form, characterized by a blue-shifted band appearing around 400-422 nm. psu.edu
Impact on Excited State Dynamics and Emission
Aggregation profoundly influences the de-excitation pathways of the excited state. For platinum(II) porphyrins, which are known for their strong phosphorescence from the triplet state, these changes are particularly significant.
In H-aggregates, the close face-to-face packing often leads to quenching of the emission, and these forms are frequently considered photochemically inert. nih.gov In contrast, J-aggregation can create new and useful photophysical properties. Research on a specific Pt(II)-porphyrin derivative, 5,15-bis(2,6-bis(dodecyloxy)phenyl)-porphyrin platinum(II), has shown that J-aggregation can induce phosphorescence in the second near-infrared (NIR-II) window (1000–1700 nm). nih.gov These J-aggregates exhibit a long-lived phosphorescence with a lifetime in the microsecond range, a property that is highly sensitive to the presence of oxygen. nih.gov
Furthermore, the formation of planar aggregates, which can be generated in lipid bilayers, has been shown to have fluorescence decay times generally higher than those of the corresponding monomers. nih.gov These aggregates can also be more efficient photosensitizers, with photooxidation processes being 20-30% higher than in monomers. nih.gov In some cases, such as with disulfonated tetraphenylporphines, aggregation can lead to the formation of H-aggregates with shorter fluorescence lifetimes of approximately 0.5 ns to 2.0 ns. nih.gov
The following table summarizes the key photophysical changes associated with the aggregation of porphyrins, which are applicable to PtTPP systems.
| Species | Molecular Arrangement | Characteristic Absorption Shift (Soret Band) | Impact on Emission and Excited State Lifetime |
| Monomer | Isolated molecules | Reference Spectrum | Exhibits characteristic phosphorescence. |
| H-Aggregate | Face-to-face (stacked) | Blue-shift (Hypsochromic) psu.edunih.gov | Often results in quenched emission (photochemically inert). nih.gov Can lead to shorter lifetimes. nih.gov |
| J-Aggregate | Edge-to-edge (head-to-tail) | Red-shift (Bathochromic) psu.edunih.gov | Can induce new emission bands (e.g., NIR-II phosphorescence). nih.gov Often associated with long-lived excited states. nih.gov |
| Excimer | Excited-state dimer | Broad, structureless, red-shifted emission | Forms only in the excited state; distinct from ground-state aggregates. acs.org |
Electrochemical Behavior and Redox Chemistry of Meso Tetraphenylporphyrin Pt Ii Systems
Determination of Ground State Redox Potentials
The ground state redox potentials of Pt(II) tetraphenylporphyrins are typically determined using cyclic voltammetry. These compounds undergo multiple, reversible one-electron transfer processes. Investigations into the electrochemistry of various Pt(II) porphyrins have shown that they consistently exhibit two reversible one-electron reductions and between one and three reversible one-electron oxidations in nonaqueous media. nih.gov
The two reduction events are associated with the porphyrin macrocycle, leading to the formation of a π-anion radical (Pt(II)P•⁻) and subsequently a dianion (Pt(II)P²⁻). nih.gov The oxidation processes are more complex. The first oxidation invariably involves the removal of an electron from the porphyrin π-system to form a stable π-cation radical ([(TPP•⁺)PtII]⁺). nih.govrsc.org Subsequent oxidations can either continue at the macrocycle or, under certain conditions, involve the metal center. For instance, the electro-oxidation of (TPP)PtII can lead to the formation of [(TPP)PtIV]²⁺, representing a metal-centered oxidation. rsc.org A reversible conversion between the Pt(II) and Pt(IV) states has been elucidated, with the potential required for this process being dependent on the anions present in the solution. rsc.org
A representative Pt(II) porphyrin derivative has been shown to exhibit a reversible oxidative couple at +1.10 V and a reversible reductive couple at -1.47 V versus Ag/AgCl. researchgate.net The precise potentials are sensitive to the substituents on the phenyl rings and the porphyrin core.
Table 1: Representative Ground State Redox Potentials for Metalloporphyrins (V vs. SCE)
| Compound | First Ring Reduction (E₁/₂) | First Ring Oxidation (E₁/₂) | Reference |
|---|---|---|---|
| TPPH₂ (free base) | -1.21 | +1.09 | researchgate.net |
| (TPP)Pt(II) Derivative | -1.47 (vs Ag/AgCl) | +1.10 (vs Ag/AgCl) | researchgate.net |
| Ru(TPP)(CO) | -1.35 | +0.86 | bowdoin.edu |
Note: Potentials can vary based on solvent, electrolyte, and reference electrode. The data provides a comparative view of redox behavior.
Elucidation of Excited State Redox Potentials and their Tunability
Upon absorption of light, the PtTPP molecule is promoted to an excited state, which possesses significantly different redox properties compared to its ground state. The excited state is both a stronger oxidant and a stronger reductant. The redox potentials in the excited state can be estimated from the ground-state potentials and the zero-zero excitation energy (E₀-₀), which is the energy difference between the ground and the lowest excited state.
A systematic study on meso-tetraphenylporphyrin derivatives revealed that their redox potentials, both in the ground and excited states, are strongly dependent on the electronic nature and position of the substituents. nih.gov The introduction of electron-withdrawing groups, such as formyl or benzoyl groups, enhances the reduction facility of the porphyrin in both its ground and excited states. nih.govresearchgate.net Conversely, substituting the macrocycle with electron-rich aryl groups leads to red shifts in both the absorption and emission spectra, which can be explained by molecular orbital theory. nih.gov
This tunability is crucial for designing photocatalysts for specific reactions. By modifying the substituents, the excited-state redox potentials can be precisely adjusted to match the potential required for a particular substrate's oxidation or reduction. nih.gov While the singlet excited-state energies of free-base porphyrins are often not significantly affected by meso-substituents, the shift in ground-state potentials directly translates to a shift in the excited-state potentials, allowing for rational design. nih.govresearchgate.net For example, the introduction of a benzoyl group into a meso-arylporphyrin structure significantly increases the reduction potential of the excited state, making it a better photo-oxidant. researchgate.net
Relationships between HOMO-LUMO Energy Gaps and Electronic Characteristics
The electrochemical and spectroscopic properties of PtTPP systems are intrinsically linked to the energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the first oxidation and first reduction potentials provides an electrochemical estimate of the HOMO-LUMO gap.
For the parent meso-tetraphenylporphyrin-Pt(II), the HOMO-LUMO gap is approximately 2.25 V, calculated from redox potential data. researchgate.net The HOMO and LUMO levels, and thus the gap, can be systematically tuned through chemical modification.
Substituent Effects : The introduction of electron-donating or electron-withdrawing groups at the β-pyrrole positions dramatically influences the frontier orbital energies. For a series of mixed substituted tetraphenylporphyrins, it was found that the HOMO-LUMO gap decreases as the electron-withdrawing strength (measured by the Hammett parameter) of the substituents increases. acs.org This is due to a cathodic shift in the oxidation potentials and a smaller shift in the reduction potentials. acs.org
π-System Extension : Expanding the π-conjugated system, for instance by fusing benzo groups to the porphyrin core (forming tetrabenzoporphyrins), also narrows the HOMO-LUMO gap. researchgate.net This is primarily due to a destabilization (raising in energy) of the HOMO, which makes the molecule easier to oxidize. researchgate.net
This relationship allows for the rational design of PtTPP-based materials with specific optical and electronic properties, which is particularly important for applications in organic electronics and photovoltaics.
Table 2: HOMO-LUMO Gap Data for Tetraphenylporphyrin (B126558) Derivatives
| Compound Type | HOMO-LUMO Gap (eV) | Key Influencing Factor | Reference |
|---|---|---|---|
| H₂TPP | ~2.25 | Parent TPP structure | researchgate.net |
| Mixed Substituted TPPs | Decreases with EWG strength | β-pyrrole substituents | acs.org |
| π-Extended Porphyrins | Narrower than TPP | Fused aromatic rings | researchgate.net |
EWG: Electron-Withdrawing Group
Investigations into Electron Transfer Processes and Mechanisms
Electron transfer (ET) is the central event in the redox chemistry of PtTPP. Investigations have focused on identifying the site of electron transfer and understanding the mechanisms of ET in both ground and excited states.
Studies combining cyclic voltammetry and spectroelectrochemistry have definitively shown that for Pt(II) tetraarylporphyrins, the first two reductions and the first oxidation are macrocycle-centered, forming π-radicals. nih.gov However, a particularly interesting mechanism emerges for Pt(II) tetraarylporphyrins bearing electron-withdrawing substituents. Following the second oxidation, an internal electron transfer can occur, converting the Pt(II) π-dication to a Pt(IV) porphyrin with a non-oxidized macrocycle. nih.gov This demonstrates the non-innocent role the platinum center can play, providing an alternative redox pathway beyond the porphyrin ligand. The reversible conversion between [(TPP)PtII] and [(TPP)PtIV]Cl₂ has been characterized, confirming the accessibility of the Pt(IV) oxidation state. rsc.org
Catalytic Applications and Mechanistic Investigations Involving Meso Tetraphenylporphyrin Pt Ii
Electrocatalytic Transformations (e.g., Chlorine Evolution Reaction)
Meso-tetraphenylporphyrin-Pt(II) (Pt(II)TPP) serves as a key precursor in the development of advanced electrocatalysts, particularly for the Chlorine Evolution Reaction (CER). The CER is a critical industrial process for producing chlorine gas. While traditional catalysts often face challenges with selectivity, leading to the unwanted oxygen evolution reaction (OER), novel catalyst design using platinum porphyrins has shown significant promise.
In a notable development, Pt(II)TPP was used to create a highly selective CER catalyst consisting of atomically dispersed platinum sites on a carbon nanotube support (Pt1/CNT). This was achieved by mixing the Pt(II)TPP precursor with the support and annealing it at 700°C. The resulting material features uniformly dispersed single atomic platinum sites. This structural arrangement, inspired by the high chloride affinity of platinum porphyrins, promotes unique catalytic selectivity by altering how reactants adsorb compared to nanoparticle-based catalysts. This approach leverages the inherent properties of the platinum porphyrin to create a more efficient and selective system for the industrially vital chlorine evolution reaction.
Photocatalytic Applications under Visible Light Irradiation
The strong absorption of visible light and the long-lived nature of their excited states make platinum(II) porphyrins excellent candidates for photocatalysis. Their unique photoelectronic properties allow them to act as sensitizers and catalysts for various light-driven redox reactions. sciopen.com
A significant application is in photocatalytic hydrogen evolution (PHE). It is understood that Pt(II)-porphyrins with long-lived triplet photoexcited states are beneficial for PHE systems. Research into new Pt(II)-porphyrins, such as those conjugated with naphthalimide chromophores, has demonstrated their capability for UV-visible light-driven, cocatalyst-free hydrogen evolution. nih.govresearchgate.net The mechanism involves the porphyrin absorbing light, reaching an excited triplet state, and then facilitating electron transfer from a sacrificial donor to protons, resulting in water reduction. nih.govresearchgate.net The stability of these Pt(II)-porphyrins is also noteworthy, with some systems showing continuous hydrogen evolution for up to 40 hours of light irradiation. nih.govresearchgate.net
The table below summarizes the performance of two such Pt(II)-porphyrin catalysts in photocatalytic hydrogen evolution. nih.govresearchgate.net
| Catalyst | Triplet Lifetime (τT) | H2 Evolution Rate (ηH2) |
| PtT(p-NI)PP | Shorter | 300 μmol g⁻¹ h⁻¹ |
| PtD(p-NI)PP | Longer | 750 μmol g⁻¹ h⁻¹ |
Beyond hydrogen evolution, water-soluble Pt(II)-porphyrins have proven to be highly suitable as sensitizers for visible-light-driven water oxidation in neutral buffer solutions. These porphyrins exhibit a high potential for one-electron oxidation (approximately 1.42 V vs. NHE) and show greater stability under neutral conditions than commonly used photosensitizers like [Ru(bpy)₃]²⁺. This makes them valuable tools for evaluating the performance of various water oxidation catalysts (WOCs), including both homogeneous and heterogeneous systems.
Catalytic Mechanisms in Oxygen Reduction Reactions
The oxygen reduction reaction (ORR) is fundamental to energy technologies like fuel cells. While platinum is the benchmark catalyst for ORR, studies on metalloporphyrins for this reaction have predominantly focused on complexes of iron and cobalt as potential cost-effective replacements. nih.govresearchgate.netosti.govnih.govosti.gov
The general mechanism for ORR catalyzed by metalloporphyrins (like iron tetraphenylporphyrin) involves several key steps: nih.govnih.gov
Reduction of the Metal Center: The ferric (M³⁺) center of the porphyrin is first reduced to its ferrous (M²⁺) state by an electron source (an electrode or a chemical reductant). nih.gov
Oxygen Binding: Molecular oxygen binds reversibly to the reduced M²⁺ center, forming a metal-superoxide complex. nih.gov
Proton-Coupled Electron Transfer: The rate-determining step is often the protonation of the bound superoxide, which, coupled with further electron transfers, leads to the cleavage of the O-O bond and the eventual formation of water. nih.govnih.gov
Extensive research, including kinetic and thermochemical studies on iron tetraphenylporphyrin (B126558), has detailed these intermediates and the associated energy barriers. nih.govresearchgate.netosti.govnih.govosti.gov However, there is a conspicuous lack of similar mechanistic investigations for Meso-tetraphenylporphyrin-Pt(II) in the context of ORR. The literature suggests that while platinum is a superior ORR catalyst in its metallic form, Pt(II)TPP is not a primary focus for this specific application. Its utility in this area has been noted more for its use in oxygen sensing, which relies on its interaction with oxygen, rather than for catalyzing the complete four-electron reduction of O₂.
Role in Organic Transformations and Cross-Coupling Reactions
While palladium-catalyzed reactions are commonly used to synthesize complex porphyrin structures, platinum porphyrins themselves can act as catalysts for important organic transformations. acs.org A significant recent development is the use of Meso-tetraphenylporphyrin-Pt(II) as an efficient catalyst for the epoxidation of propylene (B89431) using molecular oxygen. sciopen.com
This reaction is part of a coupled system where the epoxidation of propylene is paired with the oxidation of furfural. sciopen.com This process is notable for being a green route to producing two valuable chemicals, propylene oxide and furoic acid, simultaneously. sciopen.com The Pt(II)TPP catalyst demonstrates high conversion and selectivity under optimized conditions. sciopen.com
Based on experimental characterizations, the proposed mechanism involves a high-valent platinum species. sciopen.com This work highlights a potential industrial application for Pt(II)TPP in green chemistry. sciopen.com
The table below presents the catalytic performance of Pt(II)TPP in the coupled reaction system. sciopen.com
| Reaction Parameter | Value |
| Propylene Conversion | 56% |
| Propylene Oxide (PO) Selectivity | 83% |
| Furfural Conversion | ~100% |
This application in propylene epoxidation demonstrates the role of Pt(II)TPP in facilitating challenging oxidation reactions, expanding its utility beyond photocatalysis and electrocatalysis into the realm of fine chemical synthesis. sciopen.com
Dye Degradation and Environmental Remediation Catalysis
Metalloporphyrins are effective photocatalysts for environmental remediation, particularly for the degradation of persistent organic pollutants like dyes in wastewater. The general mechanism involves the porphyrin acting as a photosensitizer. Upon absorbing visible light, the porphyrin is promoted to an excited state. It can then transfer this energy to molecular oxygen (³O₂), generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov These ROS are powerful oxidizing agents that can break down complex dye molecules into simpler, less harmful compounds. nih.gov
While many studies have focused on porphyrins containing metals like zinc, copper, or tin, platinum(II) porphyrins are known to be excellent singlet oxygen generators. researchgate.net This inherent ability makes them highly suitable for photocatalytic degradation processes.
Further evidence for the catalytic activity of platinum-porphyrin systems comes from research on a dual-modified porphyrin metal-organic framework (PCN-224-Pt@Pd). This nanomaterial was developed for catalytic therapy and demonstrated strong capabilities in generating hydroxyl radicals. Although the application was biomedical, the underlying principle of generating ROS is directly transferable to environmental remediation. The enhanced production of these reactive species by the platinum-containing framework underscores the potential of Meso-tetraphenylporphyrin-Pt(II) and related structures as robust catalysts for degrading dyes and other pollutants in water under light irradiation.
Principles of Biomimetic Catalysis with Platinum(II) Porphyrins
Biomimetic catalysis seeks to replicate the function of natural enzymes using synthetic molecules. A primary target for mimicry is the family of cytochrome P450 enzymes, which are heme (iron-porphyrin) proteins that catalyze a wide range of monooxygenation reactions in nature. Consequently, synthetic porphyrins containing iron, manganese, and ruthenium have been extensively developed as cytochrome P450 mimics for reactions like alkane hydroxylation and alkene epoxidation. osti.gov
Platinum(II) porphyrins, however, are not typically employed in this classical biomimetic role. The interaction of some platinum compounds with cytochrome P450 has been shown to be inhibitory rather than catalytic. sciopen.com
Advanced Sensing Platforms and Detection Principles Utilizing Meso Tetraphenylporphyrin Pt Ii
Oxygen Sensing via Room Temperature Phosphorescence Quenching
The most prominent application of Meso-tetraphenylporphyrin-Pt(II) is in the field of optical oxygen sensing. frontierspecialtychemicals.comacs.org This is attributed to its strong room-temperature phosphorescence, which is efficiently quenched by molecular oxygen. acs.org The mechanism relies on the principle that the intensity or lifetime of the phosphorescence emitted by PtTPP decreases in the presence of oxygen. This relationship is often described by the Stern-Volmer equation.
Design and Fabrication of Polymeric Matrix-Embedded Sensors
A common approach involves dissolving PtTPP and a chosen polymer in a suitable solvent, followed by casting the solution to form a thin film. For instance, sensors have been fabricated by incorporating PtTPP into polydimethylsiloxane (B3030410) (PDMS) microstructures, which offer a large surface area and high gas permeability. nih.gov Another method involves the electropolymerization of a monomer containing the porphyrin, such as meso-tetrakis(2-thienyl)porphyrin, to create a thin, uniform film on an electrode surface. researchgate.net The use of photopolymerization techniques, including two-photon polymerization, also allows for the precise and rapid fabrication of sensor microstructures. mdpi.comasme.org
| Polymer Matrix | Fabrication Technique | Key Feature |
| Polydimethylsiloxane (PDMS) | Microfluidic channel coating | High gas accessibility |
| Poly[meso-tetrakis(2-thienyl)porphyrin] | Electropolymerization | Uniform thin film deposition |
| Photocurable resins | Two-photon polymerization | Precise 3D microstructure fabrication |
Enhancement of Sensing Performance through Nanoparticle Integration
The performance of Meso-tetraphenylporphyrin-Pt(II)-based oxygen sensors can be significantly enhanced by integrating nanoparticles into the sensor design. nih.govacs.org Nanoparticles can increase the surface area of the sensor, improve the photostability of the dye, and enhance the local electric field, leading to stronger light absorption and emission. nih.gov
For example, the incorporation of silver nanoparticles (AgNPs) into a sensor matrix has been shown to improve detection sensitivity by orders of magnitude. nih.gov Similarly, decorating the sensor surface with platinum nanoparticles (Pt NPs) can lead to a significant improvement in sensing response. ncku.edu.tw The use of gold nanoparticles is another strategy that leverages surface plasmon resonance to amplify the sensor's signal, resulting in increased photocurrent density and improved sensitivity. nih.gov Furthermore, integrating nanoparticles into metal-organic frameworks (MOFs) that contain PtTPP can create highly porous structures with efficient gas transport, leading to enhanced oxygen quenching efficiency. acs.org
| Nanoparticle | Enhancement Mechanism |
| Silver Nanoparticles (AgNPs) | Local electric field enhancement |
| Platinum Nanoparticles (Pt NPs) | Improved sensing response |
| Gold Nanoparticles (Au NPs) | Surface plasmon resonance amplification |
| Nanoparticles in MOFs | Increased porosity and gas transport |
Characterization of Sensing Performance Metrics (Sensitivity, Response Time, LOD)
The performance of an oxygen sensor is evaluated based on several key metrics: sensitivity, response time, and the limit of detection (LOD).
Sensitivity refers to the change in the sensor's output signal (e.g., phosphorescence intensity) in response to a change in oxygen concentration. For PtTPP-based sensors, high sensitivity is often achieved through the selection of an appropriate polymer matrix with high oxygen permeability and by integrating nanoparticles to enhance the signal. nih.govnih.gov
Response time is the time it takes for the sensor to reach a certain percentage (e.g., 90%) of its final signal after a change in oxygen concentration. A fast response time is crucial for real-time monitoring applications. Sensors with faster responding times can be designed by using porphyrin complexes with shorter luminescence decay times. acs.orgresearchgate.net
Limit of Detection (LOD) is the lowest concentration of oxygen that can be reliably detected by the sensor. A low LOD is essential for applications requiring the measurement of trace amounts of oxygen. Intelligent sensor designs, combining microfluidics with sensitive detection modules, have achieved LODs as low as 0.01 mg/L. nih.gov
The following table summarizes the performance metrics of a notable PtTPP-based oxygen sensor:
| Performance Metric | Value | Reference |
| Limit of Detection (LOD) | 0.01 mg/L | nih.gov |
| Sensitivity | 16.9 | nih.gov |
| Response Time | 22 s | nih.gov |
Colorimetric and Fluorescent Detection of Anionic Species
While less common than its application in oxygen sensing, Meso-tetraphenylporphyrin-Pt(II) and related porphyrin systems can be utilized for the detection of anionic species through colorimetric and fluorescent methods. mdpi.com The principle often involves the interaction of the anion with the central metal ion or the porphyrin ring, leading to a change in the absorption (color) or emission (fluorescence) spectrum.
One approach involves a competitive displacement strategy. For instance, a system using meso-tetraphenylporphyrin (TPP) and its cobalt(II) complex (CoTPP) has been developed for the detection of thiocyanate (B1210189) (SCN⁻). mdpi.com In this system, the fluorescence of TPP is initially quenched by CoTPP. The addition of SCN⁻ restores the fluorescence because SCN⁻ binds to CoTPP, releasing the free TPP. mdpi.com This system also exhibits a visible color change, allowing for colorimetric detection. mdpi.com The detection limit for SCN⁻ using this method was found to be 6.0 × 10⁻⁴ M. mdpi.com
Gas and Vapor Sensing Mechanisms
The sensing capabilities of Meso-tetraphenylporphyrin-Pt(II) extend to the detection of various gases and vapors beyond oxygen. The primary mechanism involves the interaction of the gas or vapor molecules with the porphyrin ring, which perturbs its electronic structure and, consequently, its photophysical properties.
For example, sensors based on porphyrin derivatives have been developed for the detection of nitroaromatic compounds, which are components of many explosives. researchgate.net The detection is often achieved through electrochemical methods, where the porphyrin-modified electrode facilitates the reduction of the nitroaromatic compounds. researchgate.net The high surface area and electronic properties of porphyrins, especially when polymerized into thin films, enhance the sensitivity and selectivity of these sensors. researchgate.net
Strategies for Selective Metal Ion Detection
Meso-tetraphenylporphyrin-Pt(II) and other metalloporphyrins can be employed in strategies for the selective detection of metal ions. nih.gov These strategies often rely on the principle of metal ion exchange or the coordination of the target metal ion to the porphyrin macrocycle, leading to a detectable change in the sensor's properties.
One approach involves the design of a sensing platform where the Pt(II) ion in the porphyrin can be displaced by another metal ion, resulting in a change in the spectroscopic or electrochemical signal. Alternatively, the porphyrin can be functionalized with specific ligands that have a high affinity for a particular metal ion. The binding of the target metal ion to these ligands can then be transduced into a measurable signal. nih.gov
For instance, a biosensing platform has been developed using iron-terpyridine complexes immobilized in nanopores for the detection of lactoferrin, a protein that binds iron. nih.gov While this example uses an iron complex, the principle of using metal-ligand interactions for selective detection can be adapted to PtTPP-based systems by modifying the porphyrin with ligands that selectively bind to other metal ions. nih.gov
Theoretical and Computational Modeling of Meso Tetraphenylporphyrin Pt Ii Complexes
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone for investigating the ground-state properties of meso-tetraphenylporphyrin-Pt(II) and its derivatives. DFT calculations are instrumental in predicting and rationalizing the geometric and electronic structures of these complexes.
Researchers have employed DFT to study the effects of substituents on the porphyrin macrocycle and the central platinum metal. For instance, studies on various meso-tetrasubstituted porphyrin complexes have shown that the introduction of electron-withdrawing or electron-donating groups at the meso positions significantly influences the molecular structure, atomic charge distribution, and molecular orbital energies. The electron-withdrawing or -donating nature of these substituents can alter the electronic properties of the porphyrin ring, which in turn affects the interaction with the central platinum atom.
Fluorination of the phenyl rings in Pt(II) tetraphenylporphyrins has been a subject of DFT studies. These calculations reveal that fluorination can impact the conformational preferences of the molecule. For PtTPP, DFT calculations using different functionals like B3LYP and B97D have predicted the existence of multiple conformers, with a D2d saddle-deformed conformer being the most stable in the gas phase. This highlights the non-planar nature of the porphyrin macrocycle, which is influenced by the steric and electronic interactions of the meso-substituents.
Furthermore, DFT has been applied to understand the electronic communication between different parts of the molecule, such as in meso-ferrocenylporphyrins. These studies demonstrate how the porphyrin core can mediate long-range orbital coupling between substituents, which is crucial for the development of molecular wires and other electronic devices. The principles derived from these studies can be extended to understand the behavior of PtTPP in various environments.
The table below summarizes key findings from DFT studies on meso-tetraphenylporphyrin and related complexes.
| System | DFT Functional | Key Findings |
| meso-tetrasubstituted porphyrin complexes | B3LYP/6-31G(d) | Substituent effects on molecular structure, atomic charges, and orbital energies. |
| PtTPP and PtTF5PP | B3LYP, B97D | Prediction of stable conformers and the effect of fluorination on molecular geometry. |
| meso-ferrocenylporphyrins | DFT/TD-DFT | Elucidation of long-range electronic coupling through the porphyrin core. |
Time-Dependent Density Functional Theory (TDDFT) for Excited State Predictions
Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for predicting the electronic absorption spectra and understanding the nature of excited states in molecules like meso-tetraphenylporphyrin-Pt(II). It extends the principles of DFT to time-dependent phenomena, such as the absorption of light.
TDDFT calculations have been widely used to simulate the UV-visible absorption spectra of porphyrins, which are characterized by an intense Soret band (or B band) and weaker Q bands in the visible region. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional. For porphyrin systems, hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP are commonly employed. It has been noted that standard hybrid functionals can sometimes overestimate the degree of configuration interaction, while range-separated functionals can provide a better description of charge-transfer excitations, which can be important in these systems.
Studies on meso-tetrakis(4-hydroxyphenyl)porphyrin and its deprotonated forms have demonstrated the utility of TDDFT in understanding so-called "hyperporphyrin" spectra, where redshifted and additional bands appear. These studies highlight how changes in the electronic structure, such as the mixing of phenol/phenoxide character into the porphyrin's frontier orbitals, can dramatically alter the absorption spectrum. This knowledge is transferable to understanding the spectral properties of PtTPP with various axial ligands or in different solvent environments.
The application of TDDFT is crucial for predicting the energies of the lowest singlet and triplet excited states. The triplet state properties of platinum porphyrins are of particular interest due to their applications in photodynamic therapy and as phosphorescent emitters. The heavy platinum atom enhances spin-orbit coupling, leading to efficient intersystem crossing from the singlet to the triplet state and giving rise to their characteristic phosphorescence. TDDFT can provide insights into the nature of these triplet states and their potential energy surfaces.
The following table presents a summary of TDDFT applications in the study of porphyrin complexes.
| System | TDDFT Functional | Key Predictions and Insights |
| Porphyrin and metalloporphyrins | B3LYP, CAM-B3LYP, PBE0 | Simulation of UV-Vis spectra (Soret and Q bands), investigation of functional performance. nih.gov |
| meso-tetrakis(4-hydroxyphenyl)porphyrin | B3LYP, CAMY-B3LYP | Explanation of hyperporphyrin spectra through orbital mixing and charge-transfer effects. frontierspecialtychemicals.comnih.gov |
| Tetraphenylporphyrin (B126558) dimers | Long-range corrected functionals | Accurate prediction of exciton (B1674681) coupling and suppression of spurious charge-transfer states. acs.org |
Studies of Intermolecular Interactions and Aggregation Tendencies
The intermolecular interactions and aggregation behavior of meso-tetraphenylporphyrin-Pt(II) are critical for its application in materials science, as these phenomena can significantly alter the photophysical and electronic properties of the material. Computational studies provide a molecular-level understanding of the forces driving these interactions.
DFT has been employed to investigate the intermolecular interactions between porphyrin monomers. For instance, a study on the meso-tetraphenylporphyrin diacid dimer revealed that the strongest interaction between the monomers is a unique hydrogen bond between the chloride counter-ion and the ortho-hydrogen atoms of the phenyl groups. This type of detailed analysis helps in understanding the fundamental building blocks of larger aggregates. While this study was not on the Pt(II) complex, the principles of intermolecular forces are applicable.
The aggregation of porphyrins can be influenced by various factors, including the nature of the central metal ion, peripheral substituents, and the solvent environment. Fluorination of the phenyl rings in metalloporphyrins is known to inhibit aggregation processes. This is an important consideration for the design of PtTPP derivatives for applications where monomeric behavior is desired.
In the context of biological applications, the interaction of porphyrins with biomolecules is of great interest. Molecular docking calculations, often used in conjunction with experimental techniques, can predict the binding modes and affinities of porphyrin complexes with proteins and DNA. For example, studies on thienyl-porphyrins with peripheral Pt(II) complexes have suggested that these compounds interact with DNA primarily through the minor grooves via secondary interactions.
Computational Analysis of Orbital Contributions and Charge Distributions
Computational analysis of the molecular orbitals and charge distribution in meso-tetraphenylporphyrin-Pt(II) provides a detailed picture of its electronic structure and is fundamental to understanding its reactivity and spectroscopic properties.
DFT calculations allow for the visualization and energy-level determination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In typical metalloporphyrins, the HOMO and HOMO-1 are often of a1u and a2u symmetry, while the LUMO and LUMO+1 are a degenerate pair of eg orbitals, according to Gouterman's four-orbital model. The relative energies of these orbitals determine the electronic absorption spectrum.
The introduction of substituents on the phenyl rings can significantly alter the energies and compositions of these frontier orbitals. For example, electron-donating groups can raise the energy of the HOMO, leading to a redshift in the absorption spectrum. Studies on meso-tetrakis(4-hydroxyphenyl)porphyrin have shown that aryl character can mix into the a2u HOMO, elevating its energy relative to the other frontier orbitals. frontierspecialtychemicals.comnih.gov
Natural Bond Orbital (NBO) analysis is another powerful computational tool used to study charge distribution and bonding interactions within the molecule. NBO analysis can provide insights into the nature of the coordinate bonds between the platinum center and the nitrogen atoms of the porphyrin core, as well as the electronic interactions between the porphyrin macrocycle and its peripheral substituents. This type of analysis has been used to explain the subtle differences in hydrogen bonding in porphyrin dimer isomers.
The table below provides examples of findings from orbital and charge distribution analyses.
| Analysis Type | System | Key Findings |
| Frontier Molecular Orbital Analysis | meso-tetrakis(4-hydroxyphenyl)porphyrin | Mixing of aryl character into the HOMO, leading to changes in orbital energies and spectral shifts. frontierspecialtychemicals.comnih.gov |
| Natural Bond Orbital (NBO) Analysis | meso-tetraphenylporphyrin diacid dimers | Explanation of the nature and strength of intermolecular hydrogen bonds. |
| Charge Distribution Analysis | meso-tetrasubstituted porphyrins | Correlation of atomic charges with the electron-withdrawing/donating nature of substituents. |
Molecular Dynamics Simulations for Conformational and Dynamic Studies
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. While specific MD simulation studies focusing exclusively on meso-tetraphenylporphyrin-Pt(II) are not widely available in the reviewed literature, the principles and methodologies are broadly applicable and have been used to study similar porphyrin systems.
MD simulations can be used to explore the conformational landscape of porphyrins. For instance, studies on sterically hindered porphyrins have shown that these molecules can adopt various non-planar conformations, such as saddled, ruffled, or wave-like structures. The conformational lability of these molecules can have a significant impact on their photophysical properties, including the lifetimes of their excited states. MD simulations can track the transitions between these different conformations over time.
In the context of biological systems, MD simulations are invaluable for studying the interactions of porphyrins with proteins and membranes. For example, simulations can be used to investigate how a porphyrin derivative binds to a protein, revealing the key amino acid residues involved in the interaction and the conformational changes that may occur in both the porphyrin and the protein upon binding. Similarly, MD simulations can model the insertion and orientation of porphyrins within a lipid bilayer, which is crucial for understanding their mechanism of action in photodynamic therapy.
While detailed MD simulation data for PtTPP is sparse, the technique holds great promise for future studies to elucidate its dynamic behavior in various environments, from solution to biological membranes, and to understand how its conformational dynamics influence its function in different applications.
Supramolecular Chemistry and Materials Science Integration of Meso Tetraphenylporphyrin Pt Ii
Self-Assembly Principles and Controlled Nanostructure Formation
The formation of well-defined nanostructures from Meso-tetraphenylporphyrin-Pt(II) and its derivatives is governed by a delicate interplay of non-covalent interactions. These interactions, including π-π stacking, van der Waals forces, hydrogen bonding, and metal-ligand coordination, dictate the arrangement of the porphyrin molecules into ordered assemblies. The square-planar geometry of the Pt(II) center and the extensive π-system of the porphyrin ring are key drivers in these self-assembly processes.
Researchers have demonstrated that the self-assembly of platinum(II) porphyrins can lead to a variety of nanostructures. For instance, the self-assembly of Pt(II) meso-tetrakis(4-carboxyphenyl)porphyrin (PtTCPP) with steroidal alkaloids like α-tomatine and dehydrotomatine (B3028086) results in the formation of distinct nano-architectures. nih.govacs.org Specifically, the interaction of PtTCPP with α-tomatine yields nanofibrous or tubular vesicular structures, while its assembly with dehydrotomatine leads to the formation of nanosheets. nih.govacs.org These structures typically exhibit thicknesses of approximately 3–5 nm and can extend several micrometers in width. nih.gov The formation of these different morphologies is attributed to the specific intermolecular interactions promoted by the different steroidal analogues. nih.gov
The resulting nanostructures often exhibit unique photophysical properties compared to the individual porphyrin molecules in solution. For example, the luminescence of PtTCPP is significantly altered upon incorporation into these self-assembled structures, with shifts in emission wavelengths and changes in luminescence intensity. nih.govacs.org In the presence of α-tomatine or dehydrotomatine, the emission peaks of PtTCPP at 645 and 715 nm are red-shifted to approximately 670 and 740 nm, respectively. acs.org
Design of Photoresponsive and Charge-Transfer Supramolecular Systems
The design of photoresponsive and charge-transfer supramolecular systems based on Meso-tetraphenylporphyrin-Pt(II) is a burgeoning area of research with significant potential for applications in optoelectronics and sensing. The strong absorption of visible light and the ability of the platinum center to facilitate intersystem crossing to the triplet state make these porphyrins excellent photosensitizers.
Supramolecular systems can be engineered to exhibit photoresponsive behavior by incorporating photo-switchable molecules or by harnessing the inherent photochemical properties of the porphyrin itself. For instance, platinum(II) porphyrins can act as sensitizers in visible-light-driven water oxidation when combined with appropriate water oxidation catalysts. rsc.org A water-soluble Pt(II)-porphyrin has demonstrated higher stability than the commonly used [Ru(bpy)3]2+ photosensitizer under neutral buffer conditions, making it a promising alternative for such applications. rsc.org
Charge-transfer (CT) interactions are fundamental to the function of many porphyrin-based supramolecular systems. These interactions involve the transfer of an electron from a donor molecule to an acceptor molecule upon photoexcitation. In the context of Meso-tetraphenylporphyrin-Pt(II), the porphyrin can act as either a donor or an acceptor, depending on the electronic nature of the interacting species. The formation of CT complexes can be identified by the appearance of a new, broad absorption band at a lower energy than the absorption bands of the individual components. These CT states play a crucial role in charge separation and transport within the supramolecular assembly.
Charge Carrier Transport Properties in Solid-State Architectures
The ability of Meso-tetraphenylporphyrin-Pt(II) to transport charge carriers—namely holes and electrons—is a critical property for its application in electronic devices. While specific charge mobility data for Meso-tetraphenylporphyrin-Pt(II) is not as extensively reported as for its copper analogue, the general principles of charge transport in metalloporphyrin films are well-understood and applicable.
Charge transport in these materials occurs via a hopping mechanism, where charge carriers move between adjacent porphyrin molecules. The efficiency of this process is highly dependent on the intermolecular electronic coupling, which is in turn influenced by the molecular packing and orientation within the solid-state architecture. The mobility of holes and electrons can be significantly different, leading to either p-type (hole-dominant), n-type (electron-dominant), or ambipolar transport.
Studies on related metalloporphyrins, such as copper(II) meso-tetraphenylporphyrin (CuTPP), provide valuable insights. In thin films of CuTPP, hole and electron mobilities have been measured to be on the order of 10⁻⁵ cm² V⁻¹ s⁻¹ and 10⁻⁶ cm² V⁻¹ s⁻¹, respectively, under the influence of traps. acs.org However, in the space-charge-limited current (SCLC) regime, mobilities can reach the order of 10⁻³ cm² V⁻¹ s⁻¹. acs.org The introduction of bulky substituents on the phenyl rings can influence molecular packing and, consequently, charge mobility. For instance, copper(II) tetrafluorenyl porphyrinate (CuTFP) has shown a higher SCLC mobility compared to CuTPP. acs.org
The heavy platinum atom in Meso-tetraphenylporphyrin-Pt(II) is expected to influence the electronic properties and intersystem crossing rates, which can have an indirect effect on charge transport, particularly in devices where both charge transport and photophysical processes are important.
Table 1: Charge Carrier Mobility in Related Metalloporphyrin Films
| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Measurement Condition |
| Copper(II) meso-tetraphenylporphyrin (CuTPP) | ~10⁻⁵ | ~10⁻⁶ | Trap-influenced |
| Copper(II) meso-tetraphenylporphyrin (CuTPP) | ~10⁻³ | - | SCLC |
| Copper(II) tetrafluorenyl porphyrinate (CuTFP) | > CuTPP | - | SCLC |
Note: Data for CuTPP and CuTFP are provided for comparative understanding of charge transport in meso-tetraphenylporphyrin systems. acs.org
Integration into Optoelectronic Devices and Functional Materials
The favorable photophysical and electronic properties of Meso-tetraphenylporphyrin-Pt(II) and its derivatives have led to their integration into a variety of optoelectronic devices and functional materials.
Organic Light-Emitting Diodes (OLEDs): Platinum(II) porphyrins are particularly attractive for use as phosphorescent emitters in OLEDs. Their ability to harvest both singlet and triplet excitons allows for theoretical internal quantum efficiencies of up to 100%. Derivatives such as [meso-Tetrakis(pentafluorophenyl)porphyrinato]platinum(II) (PtF20TPP) have been successfully employed as red phosphors in OLEDs, demonstrating efficient, saturated red emission. cityu.edu.hkrsc.org These fluorinated derivatives often exhibit enhanced stability against oxidative degradation compared to the non-fluorinated parent compound. researchgate.net The use of such platinum porphyrins in ultrathin light-emitting layers (<1 nm) is a promising strategy for fabricating simplified, high-performance OLEDs. nih.gov
Solar Cells: Porphyrin derivatives are widely explored as sensitizers in dye-sensitized solar cells (DSSCs) and as donor materials in organic solar cells (OSCs) due to their strong absorption in the visible spectrum. uclm.es While the performance of meso-tetraphenylporphyrin-based solar cells can be limited by factors such as the absence of effective anchoring groups, chemical modifications can significantly enhance their photovoltaic properties. nih.gov For instance, the introduction of p-carboxyphenyl groups can improve the attachment to the TiO₂ electrode in DSSCs. researchgate.netacs.org Platinum(II) porphyrins can also be utilized as sensitizers for visible-light-driven hydrogen production, highlighting their potential in artificial photosynthesis. rsc.org
Functional Materials: Beyond traditional optoelectronic devices, Meso-tetraphenylporphyrin-Pt(II) is a key component in various functional materials. Its phosphorescence is highly sensitive to the presence of oxygen, making it an excellent probe for oxygen sensing applications. nih.gov Materials incorporating Pt(II) porphyrins have been developed for non-invasive oxygen measurements. cityu.edu.hk Furthermore, when deposited on substrates like carbon nanotubes, Meso-tetraphenylporphyrin-Pt(II) can act as an effective electrocatalyst for reactions such as the chlorine evolution reaction. nih.gov
Table 2: Applications of Meso-tetraphenylporphyrin-Pt(II) and its Derivatives in Functional Systems
| Application | Specific Compound/System | Key Finding/Performance |
| OLEDs | [meso-Tetrakis(pentafluorophenyl)porphyrinato]platinum(II) (PtF20TPP) | Efficient, saturated red phosphorescent emitter with high stability. cityu.edu.hkrsc.org |
| OLEDs | Pt(II) porphyrins in ultrathin emitting layers | Enables simplified device structures with high efficiency. nih.gov |
| Solar Cells | Porphyrin-sensitized TiO₂ | Photovoltaic performance is dependent on meso-substituents and anchoring groups. researchgate.netacs.org |
| Water Splitting | Water-soluble Pt(II)-porphyrin with a water oxidation catalyst | Acts as a stable photosensitizer for visible-light-driven water oxidation. rsc.org |
| Oxygen Sensing | Pt(II) meso-tetrakis(4-carboxyphenyl)porphyrin (PtTCPP) based hybrids | Phosphorescence is quenched by oxygen, allowing for concentration measurement. nih.gov |
| Electrocatalysis | Meso-tetraphenylporphyrin-Pt(II) on carbon nanotubes | Effective electrocatalyst for the chlorine evolution reaction. nih.gov |
Outlook and Future Research Trajectories for Meso Tetraphenylporphyrin Pt Ii Chemistry
Innovations in Synthetic Methodologies and Molecular Diversity
The synthesis of meso-tetraphenylporphyrin and its derivatives has been a subject of extensive research. tu.ac.thtandfonline.com Traditional methods often involve high temperatures and harsh reagents. tandfonline.com Future research will likely focus on developing greener and more efficient synthetic routes. This includes the exploration of microwave-assisted synthesis and mechanochemistry, which can reduce reaction times, energy consumption, and the use of hazardous solvents. tandfonline.com
Furthermore, expanding the molecular diversity of PtTPP derivatives is a key area of future investigation. This involves the introduction of various functional groups at the meso-phenyl or β-pyrrolic positions of the porphyrin core. tu.ac.thmdpi.comnih.gov Such modifications can fine-tune the electronic and steric properties of the molecule, leading to enhanced performance in specific applications. For instance, the introduction of electron-withdrawing groups can increase the reduction potential of the photocatalyst, making it more suitable for reductive quenching cycles in photoredox catalysis. mdpi.comnih.gov The synthesis of dimeric porphyrins and other complex architectures also presents exciting opportunities for creating novel materials with unique photophysical properties. nih.gov
A significant area of development is the synthesis of meso-substituted porphyrins with tailored functionalities. For example, the introduction of long-chain alkyl groups can improve solubility in organic solvents, while the incorporation of specific binding sites can lead to highly selective sensors. tu.ac.thaip.org The synthesis of tetra-meso-thien-2-yl porphyrins, for instance, has shown promise in creating materials with distinct photophysical and electrochemical properties compared to their tetraphenyl counterparts. rug.nlresearchgate.net
Expanding Catalytic Scope and Efficiency
Meso-tetraphenylporphyrin-Pt(II) and its derivatives have demonstrated potential as photocatalysts in various organic transformations. utrgv.edu Future research will aim to expand their catalytic scope to a wider range of reactions, including cross-coupling reactions and both oxidative and reductive processes. utrgv.edu A key challenge is to improve the catalytic efficiency and stability of these systems.
One approach to enhancing catalytic performance is through the strategic functionalization of the porphyrin ligand. As mentioned, modifying the electronic properties of the porphyrin can tune its redox potentials, thereby influencing its catalytic activity. mdpi.comnih.gov Another strategy involves the development of hybrid catalytic systems. For example, depositing PtTPP on carbon nanotubes has been shown to create an effective electrocatalyst for the chlorine evolution reaction. frontierspecialtychemicals.com Similarly, incorporating PtTPP into metal-organic frameworks (MOFs) can lead to highly active and stable photocatalysts. mdpi.comrsc.org The porous nature of MOFs allows for efficient diffusion of substrates and products, while the framework can protect the catalytic sites from degradation. rsc.orgrsc.orgrsc.org
Future work will also focus on understanding the catalytic mechanisms in greater detail. Mechanistic studies, such as those investigating the role of iron porphyrins in oxygen reduction reactions, provide valuable insights that can guide the design of more efficient catalysts. nih.gov The development of catalysts that can operate under milder conditions, such as using visible light, remains a significant goal. utrgv.edu
Development of Next-Generation Sensing Technologies
Platinum porphyrins are renowned for their use in optical oxygen sensors due to the quenching of their phosphorescence by molecular oxygen. rsc.orgacs.orgnih.govfrontierspecialtychemicals.comnih.gov Future research in this area will focus on developing next-generation sensing technologies with improved sensitivity, selectivity, and stability.
A key trend is the development of multifunctional sensors capable of detecting multiple analytes simultaneously. For instance, a copolymer incorporating Pt(II) porphyrin has been designed to function as a dual sensor for both oxygen and temperature. nih.gov Another avenue of exploration is the creation of sensors for other important analytes. For example, a novel platinum-porphyrin has been shown to be an effective sensor for hydrogen peroxide, with potential applications in medical diagnostics and food monitoring. mdpi.com
Improving the performance of these sensors often involves their incorporation into advanced materials. Dispersing PtTPP derivatives in polymer matrices or on silica-gel nanoparticles can enhance their photostability and response times. acs.org The use of fluorinated polymers can create superhydrophobic surfaces with selective permeability to oxygen. acs.org Furthermore, the "click chemistry" approach offers a versatile method for covalently attaching platinum(II)-meso-tetra(pentafluorophenyl)porphyrin (PtTFPP) to various sensor materials, enabling the fabrication of robust and reliable sensing devices. elsevierpure.com
| Sensor Type | Analyte | Key Features |
| Optical Sensor | Oxygen | High sensitivity, based on phosphorescence quenching. rsc.orgacs.orgnih.gov |
| Dual Sensor | Oxygen & Temperature | Copolymer-based, responds to changes in both parameters. nih.gov |
| Electrochemical/Fluorimetric Sensor | Hydrogen Peroxide | High accuracy for medical and agricultural applications. mdpi.com |
| Gas Sensor | Ammonia | Colorimetric change from green to red. acs.org |
Engineering of Multifunctional Hybrid Materials
The integration of Meso-tetraphenylporphyrin-Pt(II) into larger, multifunctional systems is a rapidly growing area of research. These hybrid materials leverage the unique properties of the porphyrin while gaining additional functionalities from the host matrix.
One promising approach is the creation of porphyrin-based metal-organic frameworks (MOFs). mdpi.com These materials combine the light-harvesting and catalytic properties of porphyrins with the high porosity and tunable structure of MOFs. mdpi.comrsc.orgrsc.org For example, an atomically Pt-dispersed aluminum-porphyrin-based MOF has demonstrated significantly enhanced photocatalytic activity due to efficient electron transfer channels. mdpi.com
Another strategy involves the development of porphyrin-polymer composites. aip.orgnih.gov These materials can be designed to have specific mechanical, optical, and electronic properties. For instance, incorporating PtTPP into dendrimers with carbazole (B46965) side groups has led to the development of multifunctional materials for organic light-emitting diodes (OLEDs), where the platinum porphyrin core acts as the emissive center and the dendrimer structure enhances charge transport and film-forming properties. aip.orgresearchgate.net Hybrid materials based on porphyrins and titanium dioxide have also been prepared for efficient visible-light-driven hydrogen production. mdpi.com
Future research will focus on the rational design and synthesis of these hybrid materials to achieve synergistic effects between the different components. The goal is to create materials with tailored properties for specific applications, such as catalysis, sensing, and optoelectronics.
Advanced Theoretical Predictions and Experimental Validation
The synergy between theoretical calculations and experimental studies is crucial for advancing the field of Meso-tetraphenylporphyrin-Pt(II) chemistry. Density functional theory (DFT) and time-dependent DFT (TDDFT) have become invaluable tools for understanding the electronic structure and photophysical properties of these molecules. acs.org
Theoretical studies can predict how modifications to the porphyrin structure, such as the introduction of different substituents or changes in the macrocycle conformation, will affect its properties. nih.govacs.org For example, calculations can elucidate the impact of phenyl group twisting and porphyrin core saddling on the optical spectra of meso-tetraphenylporphyrin diacids. acs.org Similarly, theoretical models can help to understand the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the photodynamic properties of new porphyrin derivatives. nih.gov
Experimental validation of these theoretical predictions is essential. Spectroscopic techniques, such as UV-vis absorption, fluorescence, and resonance Raman spectroscopy, combined with electrochemical methods like cyclic voltammetry, provide the necessary data to confirm and refine the theoretical models. rug.nlresearchgate.net The interplay between theory and experiment allows for a deeper understanding of the structure-property relationships in PtTPP systems, which in turn guides the design of new molecules and materials with desired functionalities. Future research will likely see an even closer integration of computational and experimental approaches to accelerate the discovery and development of novel PtTPP-based technologies.
Q & A
Q. What are the standard synthetic routes for preparing meso-tetraphenylporphyrin-Pt(II), and how do reaction conditions influence purity?
The Adler-Longo method is a benchmark for synthesizing meso-tetraphenylporphyrin derivatives. It involves refluxing pyrrole and benzaldehyde in propionic acid, followed by metallation with Pt(II) salts. Critical parameters include stoichiometric control of PtCl₂ (1.1–1.5 equivalents) and reaction time (6–12 hours) to achieve >98% purity . Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/hexane) is essential to remove unreacted precursors and byproducts.
Q. How should meso-tetraphenylporphyrin-Pt(II) be stored to prevent degradation, and what solvents are optimal for solubility?
The compound is light-sensitive and prone to aggregation. Store as a lyophilized solid at -20°C in amber vials under inert gas (N₂/Ar). For solubility, use anhydrous DMSO (10 mM stock solutions), with gentle heating (37°C) and sonication to disrupt π-π stacking. Avoid aqueous buffers without surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
Q. What spectroscopic techniques are critical for characterizing meso-tetraphenylporphyrin-Pt(II)?
Key methods include:
- UV-Vis spectroscopy : Confirm Soret band (~420 nm) and Q-bands (515–650 nm) to assess electronic structure .
- ¹H NMR : Identify pyrrolic protons (δ 8.8–9.2 ppm) and phenyl substituents (δ 7.5–8.3 ppm) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (MW: 807.813 g/mol) and Pt(II) incorporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported fluorescence quantum yields (ΦF) for meso-tetraphenylporphyrin-Pt(II)?
Discrepancies in ΦF (e.g., 0.02–0.05) arise from solvent polarity, aggregation, and oxygen quenching. Standardize measurements using degassed DMSO under N₂ and integrate with triplet-state quenching studies (e.g., triplet yield ΦT ≈ 0.7). Cross-validate using time-correlated single-photon counting (TCSPC) to account for radiative/non-radiative decay pathways .
Q. What experimental design optimizes meso-tetraphenylporphyrin-Pt(II) for photodynamic therapy (PDT) applications?
Focus on:
- Lipophilicity : Modify phenyl groups with sulfonato (water-soluble) or tert-butyl (membrane-targeting) substituents to enhance cellular uptake .
- Singlet oxygen (¹O₂) yield : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap; Pt(II) enhances intersystem crossing (¹O₂ yield ~60%) compared to free-base porphyrins .
- In vitro testing : Use MTT assays on cancer cells (e.g., HeLa) with red-light irradiation (λ = 630 nm, 10 J/cm²) .
Q. How do axial ligands influence the catalytic activity of meso-tetraphenylporphyrin-Pt(II) in oxidation reactions?
Pt(II) coordinates with axial ligands (e.g., Cl⁻, pyridine), altering redox potentials. Cyclic voltammetry in CH₃CN reveals Pt(II/IV) transitions at +0.8–1.2 V (vs. Ag/AgCl). Ligand-free complexes show higher turnover frequencies (TOF) in styrene epoxidation (TOF ≈ 120 h⁻¹ vs. 60 h⁻¹ for Cl⁻-ligated) due to accessible Pt active sites .
Q. What strategies mitigate aggregation-induced quenching in meso-tetraphenylporphyrin-Pt(II) thin films?
- Co-deposition : Blend with poly(methyl methacrylate) (PMMA) at 1:10 (w/w) to isolate porphyrin units.
- Surface functionalization : Introduce PEGylated aryl groups to enhance dispersion in polymeric matrices.
- Annealing : Heat films at 80°C under vacuum to reorganize crystallinity, reducing self-quenching by 40% .
Methodological Considerations
Q. How should researchers analyze conflicting data in singlet-triplet energy gaps (ΔEₛₜ)?
Disagreements in ΔEₛₜ (~0.5–0.7 eV) stem from computational methods (TDDFT vs. TDHF-INDO/S). Validate experimentally using low-temperature phosphorescence (77 K, EtOH/MeOH glass) to measure triplet energy (ET) and compare with DFT-optimized geometries .
Q. What substituent effects dominate the red-shift of absorption bands in β-halogenated derivatives?
Electron-withdrawing groups (e.g., -Br, -CF₃) at β-pyrrolic positions induce bathochromic shifts (Δλ ≈ 15–30 nm) via destabilization of HOMO orbitals. Use Hammett constants (σₚ) to correlate substituent electronegativity with Soret band position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
